molecular formula C10H23NO3Si B12546490 (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine CAS No. 153821-57-9

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine

Cat. No.: B12546490
CAS No.: 153821-57-9
M. Wt: 233.38 g/mol
InChI Key: XRONIPAEEPVKCD-UHFFFAOYSA-N
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Description

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is an organosilicon compound known for its unique properties and applications in various fields. This compound features a trimethoxysilyl group attached to a propyl chain, which is further connected to a butan-2-imine moiety. The presence of the trimethoxysilyl group imparts significant reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine typically involves the reaction of trimethoxysilane with an appropriate precursor. One common method is the reaction of trimethoxysilane with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of advanced materials, including polymers and composites.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It serves as a precursor in the development of drug delivery systems and therapeutic agents.

    Industry: The compound is utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to create siloxane bonds. These reactions enable the compound to act as an effective cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: This compound features an ethylenediamine moiety instead of a butan-2-imine group.

    Trimethoxysilane: A simpler compound with only a trimethoxysilyl group attached to a hydrogen atom.

Uniqueness

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is unique due to its combination of a trimethoxysilyl group and a butan-2-imine moiety. This structure imparts distinct reactivity and functionality, making it suitable for specialized applications in various fields.

Biological Activity

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential applications in different fields.

Chemical Structure and Properties

The compound is characterized by a trimethoxysilyl functional group attached to a butan-2-imine backbone. This structure suggests potential interactions with biological membranes and receptors, which can influence its biological activity.

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes. The trimethoxysilyl group may facilitate adhesion to surfaces, enhancing the compound's efficacy as an antimicrobial agent.

Key Mechanisms:

  • Membrane Disruption: The cationic nature of the trimethoxysilyl group can disrupt microbial cell membranes, leading to cell lysis.
  • Inhibition of Cellular Functions: It may interfere with essential cellular processes, including protein synthesis and DNA replication.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, a related silane compound demonstrated significant antibacterial activity against Salmonella typhimurium and Escherichia coli. The results indicated a reduction in bacterial counts by up to 115-fold after treatment with the silane compound over a specified period .

PathogenReduction in Bacterial CountMethod of Application
Salmonella typhimurium115-foldSurface coating with silane compound
Escherichia coliSignificant reductionSurface coating with silane compound

Case Studies

  • Surface Coating Applications : A study investigated the use of trimethoxysilane derivatives as surface disinfectants. The results showed that surfaces treated with these compounds exhibited prolonged antimicrobial effects, significantly reducing pathogen viability over time .
  • Textile Functionalization : Research into antimicrobial textiles has highlighted the role of quaternary ammonium silanes in providing lasting antibacterial properties. These findings suggest that this compound could be effectively utilized in textile applications to inhibit microbial growth .

Properties

CAS No.

153821-57-9

Molecular Formula

C10H23NO3Si

Molecular Weight

233.38 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)butan-2-imine

InChI

InChI=1S/C10H23NO3Si/c1-6-10(2)11-8-7-9-15(12-3,13-4)14-5/h6-9H2,1-5H3

InChI Key

XRONIPAEEPVKCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCC[Si](OC)(OC)OC)C

Origin of Product

United States

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